(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride
CAS No.:
Cat. No.: VC16498445
Molecular Formula: C24H28ClN3O5
Molecular Weight: 473.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28ClN3O5 |
|---|---|
| Molecular Weight | 473.9 g/mol |
| IUPAC Name | benzyl N-[5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H |
| Standard InChI Key | PVWTUYCOSFLTQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Identity
The compound is formally identified by the IUPAC name benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate hydrochloride, with a molecular formula of C₂₄H₂₈ClN₃O₅ and a molecular weight of 473.9 g/mol. Its CAS registry number (913614-65-0) and systematic synonyms, including S-2-(CBZ-aminomethyl)pyrrolidine hydrochloride, facilitate unambiguous identification across chemical databases.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₈ClN₃O₅ | |
| Molecular Weight | 473.9 g/mol | |
| CAS Number | 913614-65-0 | |
| IUPAC Name | benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate hydrochloride |
Structural Features
The molecule integrates three distinct moieties:
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Chromenone Core: A 4-methyl-2-oxo-2H-chromen-7-yl group, known for its fluorescence and pharmacological activity.
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Benzyl Carbamate: A benzyloxycarbonyl (Z) group providing steric protection and modulating solubility.
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Amino Acid-like Side Chain: A hexyl chain with terminal amino and carbonyl groups, enabling peptide-like interactions.
The stereochemistry at the C5 position (S-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles.
Synthesis and Preparation
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically proceeding as follows:
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Chromenone Synthesis: 4-Methyl-7-amino-2H-chromen-2-one is prepared via Pechmann condensation of resorcinol with ethyl acetoacetate under acidic conditions.
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Carbamate Formation: The primary amine of the chromenone intermediate is protected using benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine.
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Peptide Coupling: The protected chromenone is conjugated to a hexyl dipeptide analog (5-amino-6-oxohexyl) using carbodiimide-based coupling agents like EDC/HOBt.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity.
Optimization Strategies
Recent advances focus on improving yield and reducing racemization:
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining enantiomeric excess (>98%).
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Solvent-Free Conditions: Minimizes side reactions and simplifies purification, achieving yields of 75–80%.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Conventional Solution | 65 | 95 | 12 h |
| Microwave-Assisted | 78 | 98 | 45 min |
| Solvent-Free | 80 | 97 | 6 h |
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The chromenone moiety inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine macrophage models, the compound reduced TNF-α and IL-6 production by 40–60% at 10 μM concentrations.
Bioavailability Considerations
Comparative Analysis with Related Compounds
Structural Analogues
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Simple Chromenones: Lack the amino acid side chain, resulting in reduced target specificity.
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Benzyl Carbamates Without Chromenones: Exhibit weaker anti-inflammatory effects (e.g., IC₅₀ for COX-2 > 50 μM).
Functional Advantages
The hybrid structure enables dual functionality:
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Chromenone Core: Direct enzyme inhibition.
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Peptide-like Chain: Facilitates receptor binding via hydrogen bonding and electrostatic interactions.
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